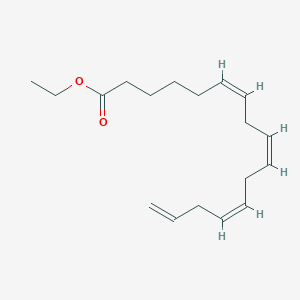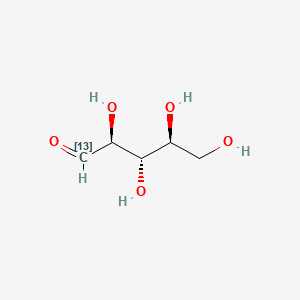
Antitumor agent-71
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-71 is a compound known for its antiproliferative activity against various tumor cell lines. It exhibits significant potential as an antitumor agent by inhibiting tubulin polymerization, which is crucial for cell division. This compound has shown promising results in preclinical studies, making it a subject of interest in cancer research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-71 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s antitumor activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process and reduce costs .
化学反应分析
Types of Reactions: Antitumor agent-71 undergoes various chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce specific functional groups, enhancing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antitumor activity. These derivatives are often tested for their efficacy against various cancer cell lines .
科学研究应用
Antitumor agent-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tubulin polymerization inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new antitumor drugs and formulations
作用机制
The primary mechanism of action of antitumor agent-71 involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound targets specific molecular pathways involved in cell division, making it an effective antitumor agent .
相似化合物的比较
Paclitaxel: Another well-known tubulin polymerization inhibitor used in cancer therapy.
Vincristine: A compound that also targets microtubules and is used in chemotherapy.
Docetaxel: Similar to paclitaxel, it inhibits tubulin polymerization and is used to treat various cancers.
Uniqueness: Antitumor agent-71 is unique in its specific molecular structure, which allows for more targeted inhibition of tubulin polymerization. This specificity reduces the likelihood of side effects compared to other similar compounds. Additionally, this compound has shown efficacy against a broader range of tumor cell lines, making it a versatile candidate for cancer therapy .
属性
分子式 |
C26H31N5O4S |
|---|---|
分子量 |
509.6 g/mol |
IUPAC 名称 |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3 |
InChI 键 |
LFFQEYRXOGSKSZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



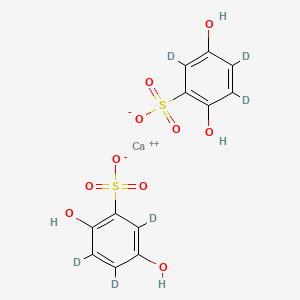
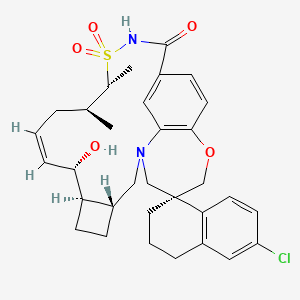
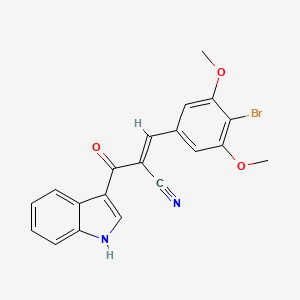
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
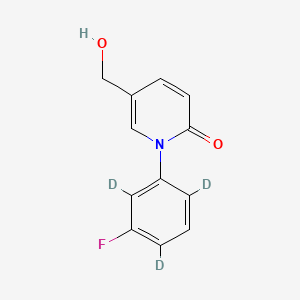

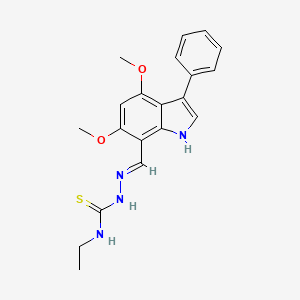
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
